Fenilcarbamato de terc-butilo

Descripción general

Descripción

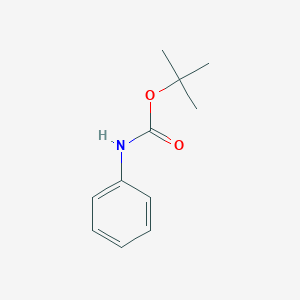

Tert-Butyl Phenylcarbamate (TBPC) is a chemical compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. TBPC is a white solid that is soluble in water and is used in a variety of laboratory experiments due to its low toxicity and high solubility. TBPC has various applications in the laboratory, including as a reagent for synthesis, as a catalyst for biochemical reactions, and as an inhibitor of enzymes. TBPC is also used in the study of biochemical and physiological processes, as it has been found to have a variety of effects on the body.

Aplicaciones Científicas De Investigación

Resolución cinética enzimática

Se ha estudiado la resolución cinética enzimática del 2-(1-hidroxietil)fenilcarbamato de terc-butilo. En este proceso, se investigaron las reacciones de transesterificación catalizadas por lipasa en diversas condiciones. El carbamato se resolvió mediante lipasa B de Candida antarctica (CAL-B), lo que condujo a los enantiómeros ® y (S) ópticamente puros. El proceso enzimático exhibió una excelente enantioselectividad (E > 200). Además, el 2-(1-hidroxietil)this compound ® y (S) se pudo transformar fácilmente en los ® y (S)-1-(2-aminofenil)etanoles correspondientes .

Síntesis de precursores de organocalcogenanos

Teniendo en cuenta las propiedades biológicas de los compuestos que contienen selenio y telurio, se han desarrollado metodologías quimioenzimáticas para sintetizar compuestos de selenio sin utilizar reactivos de organolitio u organomagnesio. Se prepararon precursores enantioméricamente puros de organocalcogenanos, específicamente ® y (S)-2-(1-hidroxietil)this compound, utilizando resolución cinética enzimática catalizada por lipasas. Estos bloques de construcción quirales sirven como intermedios sintéticos avanzados para organoteluranos y organoselenanos que contienen un centro asimétrico .

Actividad antiinflamatoria

Se sintetizó una serie de nuevos derivados de 2-(benzamido sustituido)this compound. Estos compuestos se obtuvieron condensando 2-aminothis compound con varios ácidos carboxílicos sustituidos utilizando EDCI y HOBt como reactivos de acoplamiento. Se evaluó la actividad antiinflamatoria de estos derivados, y mostraron resultados prometedores en un ensayo de edema de pata de rata inducido por carragenina .

Otras aplicaciones

Si bien los campos anteriores destacan aplicaciones específicas, vale la pena señalar que el this compound puede encontrar usos en otras áreas también. Por ejemplo, podría servir como bloque de construcción en la síntesis orgánica, un precursor para la preparación de otros compuestos funcionalizados, o incluso como reactivo en transformaciones químicas.

En resumen, el this compound tiene aplicaciones diversas, que van desde la resolución cinética enzimática hasta las posibles propiedades antiinflamatorias. Su versatilidad lo convierte en un compuesto interesante para una mayor exploración en varios contextos científicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

tert-Butyl Phenylcarbamate, also known as N-Boc-aniline, is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The mode of action of N-Boc-aniline involves the formation of N-Boc functionality due to their ease of formation and cleavage . The stability of the tert-butyl carbamates towards a wide range of nucleophilic reagents and alkaline reaction conditions makes them the most frequently protective groups used in complex structure where the selectivity is a prime issue .

Biochemical Pathways

The biochemical pathway of N-Boc-aniline involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . This results in the formation of a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate .

Pharmacokinetics

It’s known that the compound exhibits promising anti-inflammatory activity within 9 to 12 hours . The percentage of inhibition values range from 54.239 to 39.021% .

Result of Action

The result of the action of N-Boc-aniline is the formation of a protective group for amines, which is crucial in organic synthesis . In addition, some derivatives of the compound have shown promising anti-inflammatory activity .

Action Environment

The action of N-Boc-aniline can be influenced by environmental factors. For instance, the use of deep eutectic solvent has been found to be an environmentally benign and cost-effective method for the chemoselective N-tert-butyloxycarbonylation of structurally diverse amines . This highlights the importance of the reaction environment in the efficacy and stability of the compound.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of “tert-Butyl Phenylcarbamate” are largely related to its role in the protection of amines during organic synthesis . The compound can interact with various enzymes, proteins, and other biomolecules in the context of these synthetic processes. For example, it has been reported that “tert-Butyl Phenylcarbamate” can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .

Cellular Effects

It is known that the compound plays a crucial role in organic synthesis, particularly in the protection of amines . This suggests that it may influence cellular function by interacting with amine-containing biomolecules.

Molecular Mechanism

The molecular mechanism of “tert-Butyl Phenylcarbamate” involves its role as a protecting group for amines in organic synthesis . The compound can form a carbamate linkage with amines, protecting these functional groups from unwanted reactions during synthesis . This process involves binding interactions with the amine group and can result in changes in the chemical environment of the amine.

Temporal Effects in Laboratory Settings

The temporal effects of “tert-Butyl Phenylcarbamate” in laboratory settings are largely related to its stability during organic synthesis . The compound is stable under the reaction conditions used for amine protection, ensuring that it can effectively protect amines over the course of the synthesis .

Metabolic Pathways

Given its role in organic synthesis, it is likely that the compound is involved in the metabolism of amine-containing biomolecules .

Transport and Distribution

Given its role in organic synthesis, it is likely that the compound is transported to sites where amine-containing biomolecules are synthesized or metabolized .

Subcellular Localization

Given its role in organic synthesis, it is likely that the compound is localized to sites where amine-containing biomolecules are synthesized or metabolized .

Propiedades

IUPAC Name |

tert-butyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZHPWMVEVZEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187802 | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3422-01-3 | |

| Record name | t-Butyl carbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003422013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)